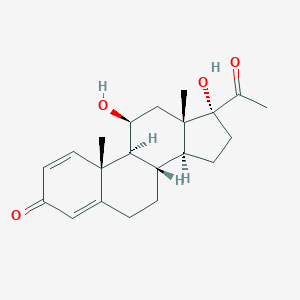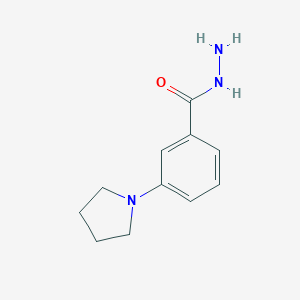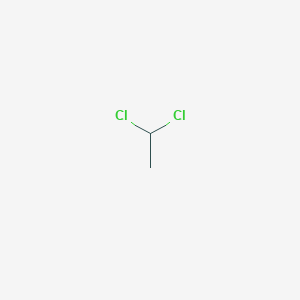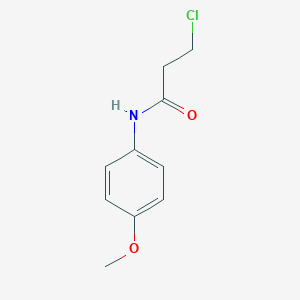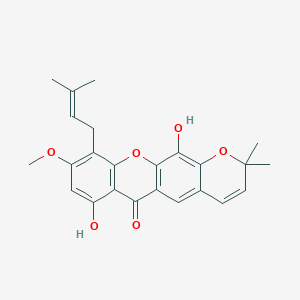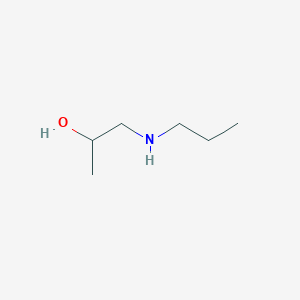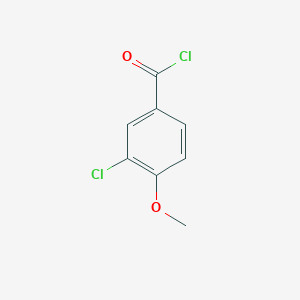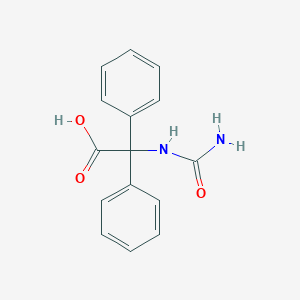
苯妥英
描述
Diphenylhydantoic acid, also known as DPHA, belongs to the class of organic compounds known as diphenylmethanes . It has a molecular formula of C15H14N2O3 and an average mass of 270.283 Da . It contains a total of 35 bonds; 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), and 1 urea (-thio) derivative .
Molecular Structure Analysis
Diphenylhydantoic acid’s molecular structure includes a carbamoylamino group and two phenyl groups attached to an acetic acid moiety . It contains 35 bonds in total, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), and 1 urea (-thio) derivative .
Physical And Chemical Properties Analysis
Diphenylhydantoic acid has a molecular weight of 270.283 Da . It has a melting point of 164-167 °C . The density is 1.3±0.1 g/cm3, and the boiling point is 470.7±45.0 °C at 760 mmHg .
科学研究应用
Organic Synthesis
Carboxylic acids, such as Diphenylhydantoic acid, play a crucial role in organic synthesis . They are involved in various organic reactions, including substitution, elimination, and coupling . Their highly polar chemical structure, containing a carbonyl function (-C=O) and a hydroxyl group (OH), allows them to interact easily with polar compounds .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Diphenylhydantoic acid, with its carboxylic acid group, could potentially be used in similar applications .
Polymers
Carboxylic acids, including Diphenylhydantoic acid, have applications in the area of polymers . They can be used as monomers, additives, catalysts, etc . Their ability to form polymers stems from their carboxylic acid group, which can react with other molecules to form larger structures .
Pharmaceuticals
Carboxylic acids are used in the pharmaceutical industry for the synthesis of various drugs . While specific applications of Diphenylhydantoic acid in this field are not mentioned in the sources, its carboxylic acid group suggests potential uses in drug synthesis .
Cosmetics
Simple phenolic acids, a category that includes Diphenylhydantoic acid, have applications in the cosmetic industry . They are known for their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
Food Industry
Phenolic acids are also used in the food industry . They are known for their antioxidant properties and can be used as food preservatives . Diphenylhydantoic acid, as a phenolic acid, could potentially have similar applications .
作用机制
Target of Action
Diphenylhydantoic acid, also known as 5,5-Diphenylhydantoin , primarily targets the voltage-sensitive sodium channels in the brain, especially in the motor cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.
Mode of Action
The compound interacts with its targets by blocking these sodium channels . This action results in a delay in the electrical recovery of neurons, thereby stabilizing the threshold against hyperexcitability . This mechanism helps to prevent the rapid, repetitive firing of electrical signals, which can lead to seizures.
Pharmacokinetics
The pharmacokinetic properties of Diphenylhydantoic acid include a high degree of protein binding (90%) and a biological half-life ranging from 7 to 42 hours . The compound is excreted unchanged in urine up to 5% . These properties influence the bioavailability of the compound, with the high protein binding potentially prolonging its action and the excretion in urine contributing to its elimination from the body.
Result of Action
The molecular and cellular effects of Diphenylhydantoic acid’s action primarily involve the stabilization of neuronal activity. By blocking sodium channels and delaying electrical recovery, the compound helps to prevent the abnormal, rapid firing of neurons that can lead to seizures. This action makes it an effective treatment for conditions like epilepsy .
Action Environment
The action, efficacy, and stability of Diphenylhydantoic acid can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO and its stability at temperatures between 2-8°C can affect its pharmacokinetic properties and therapeutic effectiveness. Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the compound’s action.
属性
IUPAC Name |
2-(carbamoylamino)-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESCARMREGSPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987446 | |
| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylhydantoic acid | |
CAS RN |
6802-95-5 | |
| Record name | Diphenylhydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6802-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between Diphenylhydantoic acid and the anticonvulsant medications phenytoin and fosphenytoin?
A1: Diphenylhydantoic acid (DPHA) is a degradation product found in parenteral formulations of the anticonvulsant drug phenytoin and its prodrug, fosphenytoin []. Additionally, DPHA has been identified as a minor metabolite of phenytoin in various species, including humans [, ].
Q2: What is the primary metabolic pathway for Diphenylhydantoic acid in the body?
A2: Research suggests that DPHA is not primarily metabolized through hydrolysis into diphenylhydantoic acid and α-aminodiphenylacetic acid, as previously thought []. Instead, a significant portion of DPHA is metabolized into glucuronic acid conjugates, predominantly the glucuronide of 5-(p-hydroxyphenyl)-5-phenythydantoin (HPPH) []. This metabolic pathway is observed in humans, dogs, and rats, albeit with interspecies variations in the amount of HPPH excreted [].
Q3: How does the embryotoxicity of Diphenylhydantoic acid compare to phenytoin?
A3: Studies in mice have shown that DPHA exhibits significantly lower embryotoxicity compared to phenytoin []. While a dosage of 87.5 mg/kg of phenytoin resulted in 85% orofacial anomalies in mouse embryos, equimolar doses of DPHA administered during gestation days 11-13 did not induce a statistically significant incidence of such anomalies []. This suggests that unmetabolized phenytoin might be the primary teratogenic agent rather than its metabolite, DPHA [].
Q4: What are the implications of the varying stereoselectivity of Diphenylhydantoic acid hydroxylation between species?
A4: Research highlights significant differences in the stereoselectivity of DPHA hydroxylation between dogs and humans []. Dogs primarily produce dextrorotatory m-HPPH and a mixture of levorotatory and dextrorotatory p-HPPH, while humans mainly excrete levorotatory p-HPPH with minimal m-HPPH []. This difference in metabolic handling necessitates careful consideration when extrapolating toxicological data from animal models to humans. Further research is crucial for understanding the implications of these species-specific metabolic variations on the safety and efficacy profiles of DPHA and related compounds.
Q5: How have probabilistic techniques been employed to assess the safety of Diphenylhydantoic acid as an impurity in fosphenytoin formulations?
A5: Researchers have utilized probabilistic methods to determine a safe content limit for DPHA in fosphenytoin formulations []. A no-observed-effect level (NOEL) of 15 mg/kg, derived from a 2-week study in rats, was scaled allometrically based on body weight to estimate tolerable daily doses (TDDs) in humans []. By incorporating interindividual variability and selecting the lower percentiles of the population-based TDD distribution, a conservative DPHA content limit of 3.0% in fosphenytoin was determined, minimizing the risk of adverse effects in patients [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








